N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a brominated phenyl group, a hydroxyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the hydrazone linkage would produce a hydrazine derivative.
Scientific Research Applications
N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
5-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
5,5-Diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide: Another precursor used in the synthesis.
Hydrazones: A class of compounds with similar structural features and reactivity.
The uniqueness of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19BrN4O2 |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5,5-diphenyl-1,4-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C23H19BrN4O2/c24-19-11-12-21(29)16(13-19)15-25-27-22(30)20-14-23(28-26-20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,15,28-29H,14H2,(H,27,30)/b25-15+ |
InChI Key |
ZJYORSHBHDWOHU-MFKUBSTISA-N |
Isomeric SMILES |
C1C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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